![molecular formula C39H60N10O20P2 B587705 Tenofovir Disoproxil Dimer CAS No. 1093279-76-5](/img/structure/B587705.png)
Tenofovir Disoproxil Dimer
Übersicht
Beschreibung
Tenofovir Disoproxil is a medication used to treat chronic hepatitis B and to prevent and treat HIV/AIDS . It is a pro-drug form of tenofovir phosphonate, which is liberated intracellularly and converted to tenofovir disphophate . It is marketed by Gilead Sciences (as the fumarate, abbreviated TDF) .
Synthesis Analysis
The key intermediates for the practical synthesis of Tenofovir Alafenamide Fumarate, which is a mainstay antiretroviral for the treatment of chronic hepatitis B and HIV-1 infections, are ®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2) . A chiral synthetic strategy for (S)-2 was efficiently executed capitalizing on a classical Mitsunobu reaction .
Molecular Structure Analysis
The molecular formula of Tenofovir Disoproxil is C19H30N5O10P . The crystal structure of Tenofovir Disoproxil Free Base was determined using single crystal X-ray diffraction . The improved hygroscopic property of the Tenofovir Disoproxil Free Base crystal was due to the decrease of crystal polarity owing to the intermolecular H-bonds present in Tenofovir Disoproxil Free Base rings .
Chemical Reactions Analysis
Tenofovir Disoproxil Fumarate has been found to degrade under forced yet mild thermal stress .
Physical And Chemical Properties Analysis
Tenofovir Disoproxil Fumarate is a water-soluble prodrug of nucleotide reverse transcriptase inhibitor . The chemical name of Tenofovir Disoproxil Fumarate is 9-[®-2-[[Bis [[(isopropoxy-carbonyl) oxy] meth-oxy] phosphinyl] methoxy] propyl] adenine fumarate (1:1) .
Wissenschaftliche Forschungsanwendungen
Stability-Enhanced Solid State Analysis
The crystal structure analysis of Tenofovir Disoproxil (TD) free base has revealed a stability-enhanced solid state. This form is more stable than the commonly used Tenofovir Disoproxil Fumarate (TDF), making it a promising candidate for further drug development .
Repurposing for SARS-CoV-2 Infection
Tenofovir has been repurposed for treating SARS-CoV-2 infection. Studies suggest that Tenofovir Disoproxil’s mechanism of action could be effective against COVID-19, providing a potential therapeutic option .
Impurity Profiling in Drug Products
Tenofovir and its impurities can be quantified in multi-component drug products using advanced chromatographic techniques. This is crucial for ensuring the safety and efficacy of HIV treatment regimens that include Tenofovir Disoproxil .
Hygroscopicity and Stability Testing
Research has been conducted to compare the hygroscopicity and stability of TD free base with TDF crystal. Lower hygroscopicity indicates that TD free base does not generate dimer impurity from hydrolysis, which is beneficial for maintaining drug purity .
Immunological Efficacy
Studies have investigated the immunological efficacy of Tenofovir Disoproxil Fumarate (TDF)-containing treatments. The focus is on the effect of TDF on HBeAg loss, which is a marker for hepatitis B virus infection and treatment response .
Neuronal Injury Mediation
Research has explored how Tenofovir Disoproxil Fumarate mediates neuronal injury. Understanding the mechanisms by which TDF affects neuronal cells can inform safer drug design and usage .
Safety And Hazards
Tenofovir Disoproxil Fumarate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . It is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .
Zukünftige Richtungen
Tenofovir Disoproxil Fumarate has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable . This suggests potential future directions for the use of Tenofovir Disoproxil Fumarate in the treatment of chronic liver diseases .
Eigenschaften
IUPAC Name |
[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLKBWQXBSICEQ-FQLXRVMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N10O20P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730418 | |
Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenofovir Disoproxil Dimer | |
CAS RN |
1093279-76-5 | |
Record name | Tenofovir disoproxil fumarate impurity J | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR DISOPROXIL DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.